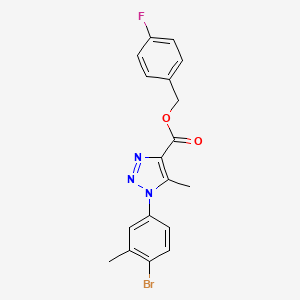

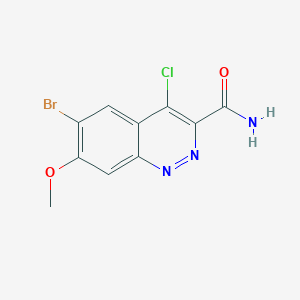

4-fluorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. Typically, such syntheses involve reactions like nucleophilic substitution, electrophilic aromatic substitution, and possibly the use of coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic rings (benzyl and phenyl groups) would likely make the overall structure planar. The electronegative atoms (fluorine and bromine) would create regions of high electron density, which could be important in its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The methyl group on the triazole ring could potentially be oxidized. The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in water. The compound’s boiling and melting points would depend on the strength of the intermolecular forces, which are influenced by the functional groups present .Scientific Research Applications

Synthesis and Characterization

Intermolecular Interactions : A study by Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and the presence of various intermolecular interactions such as C–H⋯O and π⋯π interactions. This detailed analysis helps in understanding the compound's structural stability and potential reactivity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

π-Hole Tetrel Bonding Interactions : Another study by Ahmed et al. (2020) investigated the synthesis and X-ray characterization of four triazole derivatives, revealing the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions. Such studies are crucial for understanding how these compounds might interact in biological systems or during catalytic processes (Ahmed et al., 2020).

Biological Activities

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing 1,2,4-triazole and other heterocyclic rings. These compounds were screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their potential therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles and studied their corrosion inhibiting properties on steel, showcasing the compound's utility in protecting industrial materials (Negrón-Silva et al., 2013).

Anticonvulsant Activity : Zheng et al. (2013) designed and synthesized a series of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones, evaluating their anticonvulsant activities. Compound 4n, in particular, showed significant anticonvulsant activity and safety profile, indicating the potential for developing new therapeutic agents for epilepsy (Zheng et al., 2013).

properties

IUPAC Name |

(4-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-11-9-15(7-8-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNYIJUVVGFYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)F)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)

![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)

![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)